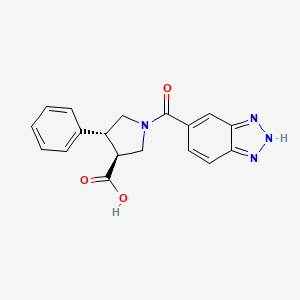![molecular formula C18H19NO4 B5547250 1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)
1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic chemicals characterized by the presence of benzodioxole and pyrrole units linked through a diethanone bridge. This structure suggests a complex synthesis pathway and the potential for unique chemical and physical properties.
Synthesis Analysis
While there's no direct synthesis route provided for the exact compound, similar compounds have been synthesized through multi-step reactions. For instance, boric acid ester intermediates with benzene rings have been obtained via substitution reactions, indicating that complex organic syntheses often involve carefully controlled stepwise reactions to introduce specific functional groups (Huang et al., 2021).
Molecular Structure Analysis
The structure of related compounds has been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate the molecular structure, offering insights into the electronic properties and stability of such molecules (Huang et al., 2021).
Chemical Reactions and Properties
Research on pyrrole derivatives highlights their potential in various chemical reactions, including their role as intermediates in the synthesis of more complex molecules. The pyrrole unit's reactivity, especially in substitution reactions, underscores its importance in organic synthesis (Louroubi et al., 2019).
Physical Properties Analysis
The physical properties of organic compounds like the one can be inferred from DFT studies and crystallographic analysis, which provide data on molecular geometry, electrostatic potential, and molecular orbitals. Such analyses are crucial for understanding the behavior of molecules under different physical conditions (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of similar compounds, including reactivity, stability, and interaction with other molecules, can be studied through spectroscopic methods and theoretical calculations. These studies help in predicting the compounds' behavior in chemical reactions and their potential applications in various fields (Louroubi et al., 2019).
Applications De Recherche Scientifique
Facile Synthesis of Thieno[2,3-b]-Thiophene Derivatives
Research demonstrates a convenient synthesis approach for bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, showcasing the molecule's role in the development of complex organic frameworks (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Synthesis of Pyrrole and Pyrrolidines Derivatives
Studies detail the synthesis of various pyrrole and pyrrolidine derivatives, highlighting the compound's versatility in creating complex structures with potential biological activity. For instance, the creation of 1,1'-dimethyl-4-methylamino-[3,3']bipyrrolyl-2,5,2',5'-tetraone through reactions of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride showcases the potential for generating novel organic compounds (Chepyshev, Chepysheva, Ryabitsky, & Prosyanik, 2009).
Unsubstituted Quinoidal Pyrrole and Charge Transfer Complexes
Research into the dehydrogenation reaction of pyrrole derivatives leading to new products containing oxygen atoms and their interaction with palladium(II) complexes via DDQ oxidation demonstrates the chemical's potential in creating charge transfer complexes and materials with unique electronic properties (Ghorai & Mani, 2014).
In Silico Prediction and Biological Activity
Studies on synthesized libraries of dihydropyrrolone conjugates emphasize the importance of in silico ADME prediction properties and in vitro biological activities, showcasing the potential pharmaceutical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).
Crystal Structure and DFT Study of Boric Acid Ester Intermediates
The synthesis, crystallographic characterization, and DFT studies of boric acid ester intermediates with benzene rings highlight the compound's role in material science and molecular engineering, emphasizing the detailed understanding of molecular structures and properties (Huang et al., 2021).
Propriétés
IUPAC Name |
1-[4-acetyl-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10-17(12(3)20)18(13(4)21)11(2)19(10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPYVQFXMDTLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC3=C(C=C2)OCO3)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)


![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)
![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)
![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)
![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)
![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)
![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)
![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)
![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)
![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)